5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 3-nitrobenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then subjected to cyclization using a base such as sodium hydroxide or potassium carbonate to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation; mild to moderate temperatures.
Substitution: Halides, amines; presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Bromophenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the ethoxy group and the nitrobenzylidene moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable candidate for various applications.
Properties
CAS No. |
624724-98-7 |
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Molecular Formula |
C17H16N6O3S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N6O3S/c1-2-26-15-8-6-13(7-9-15)16-19-20-17(27)22(16)21-18-11-12-4-3-5-14(10-12)23(24)25/h3-11,21H,2H2,1H3,(H,20,27)/b18-11+ |
InChI Key |
JLRBUWSLXWNUPS-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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